molecular formula C13H14O5 B3320480 6-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one CAS No. 124360-56-1

6-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one

Cat. No.: B3320480
CAS No.: 124360-56-1
M. Wt: 250.25 g/mol
InChI Key: LKFOCMUENKXNPK-UHFFFAOYSA-N
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Description

6-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one is a chemical compound with the molecular formula C13H14O5 and a molecular weight of 250.25 g/mol This compound is known for its unique structure, which includes a chroman ring substituted with acetyl and hydroxyl groups

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and acetyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted chroman derivatives .

Mechanism of Action

The mechanism of action of 6-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to induce apoptosis in cancer cells by activating specific molecular pathways. These pathways may involve the generation of reactive oxygen species (ROS) and the activation of caspases, which are enzymes that play a crucial role in programmed cell death .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5,7-Dihydroxy-2,2-dimethylchroman-8-yl)ethan-1-one
  • 1-(5,7-Dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one

Uniqueness

6-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher cytotoxic activity against certain cancer cell lines, making it a promising candidate for further research and development .

Properties

IUPAC Name

6-acetyl-5,7-dihydroxy-2,2-dimethyl-3H-chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-6(14)10-7(15)4-9-11(12(10)17)8(16)5-13(2,3)18-9/h4,15,17H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFOCMUENKXNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(C=C1O)OC(CC2=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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